(2-Fluoro-3,4-dimethylphenyl)boronic acid
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Overview
Description
(2-Fluoro-3,4-dimethylphenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility and reactivity. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-3,4-dimethylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-fluoro-3,4-dimethylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (2-Fluoro-3,4-dimethylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted aryl compounds.
Scientific Research Applications
(2-Fluoro-3,4-dimethylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Fluoro-3,4-dimethylphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.
Comparison with Similar Compounds
- 3,4-Dimethylphenylboronic acid
- 2,3-Dimethylphenylboronic acid
- 2-Fluorophenylboronic acid
- 3,4-Difluorophenylboronic acid
Uniqueness: (2-Fluoro-3,4-dimethylphenyl)boronic acid is unique due to the presence of both fluorine and methyl groups on the aromatic ring. This combination imparts distinct electronic and steric properties, making it particularly useful in selective cross-coupling reactions and the synthesis of complex molecules .
Properties
Molecular Formula |
C8H10BFO2 |
---|---|
Molecular Weight |
167.98 g/mol |
IUPAC Name |
(2-fluoro-3,4-dimethylphenyl)boronic acid |
InChI |
InChI=1S/C8H10BFO2/c1-5-3-4-7(9(11)12)8(10)6(5)2/h3-4,11-12H,1-2H3 |
InChI Key |
MTQOEPJVBZYWCC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C)C)F)(O)O |
Origin of Product |
United States |
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